molecular formula C19H22O3 B1253625 acerogenin A

acerogenin A

Cat. No.: B1253625
M. Wt: 298.4 g/mol
InChI Key: JHRMYLCWJWLUQL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of acerogenin A involves extracting the compound from the stem bark of Acer nikoense using organic solvents. The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for widespread use.

Chemical Reactions Analysis

Types of Reactions: Acerogenin A undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

Acerogenin A has a wide range of scientific research applications:

Mechanism of Action

Acerogenin A exerts its effects primarily through the induction of heme oxygenase-1 (HO-1) expression. This enzyme plays a crucial role in protecting cells from oxidative stress. The compound also activates the nuclear factor-E2-related factor 2 (Nrf2) and the PI3K/AKT signaling pathways, which are involved in cellular defense mechanisms . Additionally, this compound inhibits NADH dehydrogenase, a key enzyme in energy metabolism .

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(12R)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,12-diol

InChI

InChI=1S/C19H22O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m1/s1

InChI Key

JHRMYLCWJWLUQL-MRXNPFEDSA-N

Isomeric SMILES

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CC[C@@H](C1)O)C=C3

Canonical SMILES

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(C1)O)C=C3

Synonyms

acerogenin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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